molecular formula C21H26N4O B2818603 1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one CAS No. 2415573-68-9

1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one

Cat. No.: B2818603
CAS No.: 2415573-68-9
M. Wt: 350.466
InChI Key: VILNAMDCQFFPTE-UHFFFAOYSA-N
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Description

1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one is a complex organic compound with a unique structure that combines a pyridazine ring with a hexahydropyrrolo[3,4-c]pyrrole moiety and a phenylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the construction of the hexahydropyrrolo[3,4-c]pyrrole core, and the attachment of the phenylbutanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Uniqueness

1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one stands out due to its combination of a pyridazine ring with a hexahydropyrrolo[3,4-c]pyrrole core and a phenylbutanone group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-16-10-11-20(23-22-16)24-12-18-14-25(15-19(18)13-24)21(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,18-19H,5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNAMDCQFFPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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